molecular formula C29H22O4 B340396 2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate

2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate

Cat. No.: B340396
M. Wt: 434.5 g/mol
InChI Key: BHWOVOFPQLXZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-methylphenyl group, a biphenyl-4-ylcarbonyl group, and a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-Methylphenyl)-2-oxoethanol with 2-(biphenyl-4-ylcarbonyl)benzoic acid. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)benzonitrile
  • 2-Cyano-4′-methyl-1,1′-biphenyl
  • 4′-Methyl-2-cyanobiphenyl

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate is unique due to its specific ester linkage and the presence of both 4-methylphenyl and biphenyl-4-ylcarbonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C29H22O4

Molecular Weight

434.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-phenylbenzoyl)benzoate

InChI

InChI=1S/C29H22O4/c1-20-11-13-23(14-12-20)27(30)19-33-29(32)26-10-6-5-9-25(26)28(31)24-17-15-22(16-18-24)21-7-3-2-4-8-21/h2-18H,19H2,1H3

InChI Key

BHWOVOFPQLXZFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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